N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-23-15-10-14(6-8-16(15)26-11-21(2,3)20(23)25)22-19(24)13-5-7-17-18(9-13)28-12-27-17/h5-10H,4,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNDAISDNIJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the benzoxazepine ring and the subsequent attachment of the benzodioxole carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including different temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituents on the Benzamide Ring
- Main Compound : 2H-1,3-benzodioxole-5-carboxamide (electron-donating methylenedioxy group).
- Analog 1 (CAS 921560-13-6) : 3,4-Difluorobenzamide (electron-withdrawing fluorine atoms) .
- Analog 2 (CAS 921543-19-3) : 3,4,5-Trimethoxybenzamide (electron-donating methoxy groups) .
- Analog 3 (CAS 921862-89-7) : 3,5-Dimethylbenzamide (sterically bulky methyl groups) .
Substituents on the Benzoxazepin Core
- Main Compound : 5-Ethyl group.
- Analog 4 (CAS 921521-14-4) : 5-Allyl group (introduces a reactive double bond) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents (Benzamide/Benzoxazepin) |
|---|---|---|---|
| Main Compound | C22H22N2O5 | 394.4 | Benzodioxole-5-carboxamide / 5-Ethyl |
| Analog 1 (CAS 921560-13-6) | C21H22F2N2O3 | 400.4 | 3,4-Difluorobenzamide / 5-Ethyl |
| Analog 2 (CAS 921543-19-3) | C23H28N2O6 | 428.5 | 3,4,5-Trimethoxybenzamide / 5-Ethyl |
| Analog 3 (CAS 921862-89-7) | C22H26N2O3 | 366.5 | 3,5-Dimethylbenzamide / 5-Ethyl |
| Analog 4 (CAS 921521-14-4) | C22H22N2O5 | 394.4 | Benzodioxole-5-carboxamide / 5-Allyl |
Notes:
- The benzodioxole and trimethoxy analogs (Main Compound, Analog 2) exhibit higher molecular weights due to oxygen-rich substituents.
- The allyl group in Analog 4 introduces unsaturation, which may alter metabolic stability .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.
Molecular Formula: C21H26N2O5S
Molecular Weight: 418.50654 g/mol
IUPAC Name: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide
SMILES Representation: CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey: UDVUIQOHBWPXEY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various enzyme systems and cellular pathways. Research indicates that it may act as an inhibitor of specific kinases and phospholipases which are critical in regulating metabolic pathways and inflammatory responses.
Biological Activities
-
Anticancer Properties
- Studies have shown that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant tumor growth inhibition in U87 MG (glioblastoma), A549 (lung cancer), and HCT116 (colon cancer) cell lines .
- Anti-inflammatory Effects
- Metabolic Regulation
Study 1: Inhibition of Cancer Cell Proliferation
A study published in ACS Omega examined the structure–activity relationship (SAR) of similar compounds and found that modifications to the benzoxazepine structure significantly enhanced anticancer activity against multiple cell lines . The study highlighted the importance of specific functional groups in increasing potency.
Study 2: In Vivo Analgesic Activity
Research involving related cyclic peptides indicated analgesic properties when administered systemically in animal models. These findings suggest that structural features similar to those in N-(5-ethyl...) may confer beneficial pharmacological effects beyond anticancer activity .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key structural features of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2H-1,3-benzodioxole-5-carboxamide, and how do they influence its physicochemical properties?
- Answer : The compound contains a benzoxazepin core fused with a benzodioxole moiety. The 5-ethyl and 3,3-dimethyl groups on the benzoxazepin ring enhance steric bulk, potentially affecting solubility and metabolic stability. The carboxamide linkage and oxo group contribute to hydrogen-bonding interactions. Computational tools (e.g., PubChem-derived InChI and SMILES strings) can predict logP, polar surface area, and bioavailability .
Q. What synthetic routes are employed to prepare this compound, and what are the critical reaction parameters?
- Answer : Synthesis typically involves multi-step protocols, such as:
Coupling the benzodioxole-5-carboxylic acid derivative with the benzoxazepin amine precursor via carbodiimide-mediated amidation.
Optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like epimerization or hydrolysis.
Yields depend on purification methods (e.g., column chromatography vs. recrystallization) and protecting group strategies .
Q. Which spectroscopic and chromatographic methods are used for characterization and purity assessment?
- Answer :
- NMR : 1H/13C NMR confirms regiochemistry and functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 425.18 g/mol) .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of derivatives with enhanced activity?
- Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding substituent modifications. For example:
- Reaction Path Search : Identifies energetically favorable pathways for functionalizing the benzoxazepin ring.
- Molecular Dynamics : Simulates ligand-receptor binding to prioritize derivatives with optimal steric and electronic profiles .
Q. What statistical experimental design (DoE) approaches are recommended for optimizing reaction conditions or biological assays?
- Answer :
- Factorial Design : Screens variables (e.g., catalyst loading, temperature) to identify significant factors.
- Response Surface Methodology (RSM) : Optimizes parameters (e.g., pH, solvent ratio) for maximum yield or potency.
Example: A Central Composite Design reduced the number of experiments by 40% while identifying optimal amidation conditions .
Q. How can contradictory data in solubility or bioactivity studies be resolved?
- Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., buffer composition, cell line).
- Meta-Analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., batch-to-batch purity differences).
- Mechanistic Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to reconcile discrepancies in IC50 values .
Q. What methodologies are used to study the compound’s stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base, oxidative, thermal) and monitor degradation products via LC-MS.
- Microsomal Assays : Evaluate metabolic stability using liver microsomes and NADPH cofactors.
- pH-Rate Profiling : Determine hydrolysis kinetics in buffers simulating gastrointestinal or plasma environments .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
